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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158

An In-Depth Guide to the Application of 3,5-Dibromo-4-nitro-1H-pyrazole in the Synthesis of
Pharmaceutical Intermediates

Introduction: The Strategic Value of the Pyrazole
Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural
core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs—ranging from
anti-inflammatory agents like celecoxib to anti-obesity medications and antipsychotics—
underscores its status as a "privileged scaffold."[1][2][3] The unique electronic properties and
steric arrangement of the five-membered heterocyclic ring allow for precise interactions with a
multitude of biological targets.[3][4]

Within this vital class of compounds, 3,5-Dibromo-4-nitro-1H-pyrazole emerges as a highly
versatile and powerful building block for the synthesis of complex pharmaceutical
intermediates. This molecule is strategically functionalized with three key reactive centers: two
bromine atoms at the C3 and C5 positions, which are excellent leaving groups, and an
electron-withdrawing nitro group at the C4 position. This arrangement provides a robust
platform for sequential and regioselective chemical modifications, enabling the construction of
diverse molecular libraries for drug discovery and development. This guide provides a detailed
overview of its properties, applications, and a comprehensive protocol for its use in a
cornerstone synthetic transformation.
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Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe
and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-nitro-1H-pyrazole

Property Value Source
CAS Number 104599-36-2 [5][6]
Molecular Formula CsHBrz2NsO:2 [6]
Molecular Weight 270.87 g/mol
3,5-dibromo-4-nitro-1H-
IUPAC Name [7]
pyrazole
Synonyms 3,5-Dibromo-4-nitropyrazole
Purity Typically =97%
(Not specified in search
Appearance . .
results, typically a solid)
Keep in a dry, cool, and well-
ventilated place. Keep
Storage container tightly closed. Some

suppliers recommend
refrigeration at 4°C.[5][8][9]

Safety and Handling Precautions:

3,5-Dibromo-4-nitro-1H-pyrazole is classified as a hazardous chemical.[7][8] All handling
must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal
Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
[81[9][10]

Key Hazards:[7]

» Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
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o Skin Irritation: Causes skin irritation.[7][8][10]

o Eye Damage: Causes serious eye irritation/damage.[7][8][10]

o Respiratory Irritation: May cause respiratory irritation.[7][10][11]
First Aid Measures:

» Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical
attention.[3][9]

» Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical
advice.[8][9]

 Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[8][9]

Ingestion: If swallowed, seek immediate medical assistance.[8][9]

Core Synthetic Applications: A Multi-Functional
Linchpin

The synthetic utility of 3,5-Dibromo-4-nitro-1H-pyrazole is rooted in the distinct reactivity of its
functional groups. The two bromine atoms serve as ideal handles for modern cross-coupling
reactions, while the N-H proton of the pyrazole ring can be readily substituted.

o Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are highly susceptible to
oxidative addition by palladium(0) catalysts, making them prime candidates for reactions that
form new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in
pharmaceutical synthesis.[12] Key examples include:

o

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or
heteroaryl substituents.

o

Stille Coupling: Reaction with organostannanes.

[¢]

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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o Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.

» N-H Functionalization: The proton on the pyrazole nitrogen can be removed by a base, and
the resulting anion can be alkylated or arylated. This allows for the introduction of
substituents that can modulate the compound's solubility, metabolic stability, and binding
orientation with its biological target.[4]

The presence of the nitro group significantly influences the electronics of the pyrazole ring,
making the C-Br bonds more reactive towards nucleophilic substitution and modifying the
acidity of the N-H proton. This electron-withdrawing effect can be strategically exploited by the
synthetic chemist.

Protocol: Regioselective Suzuki-Miyaura Cross-
Coupling

This protocol details a representative, single Suzuki-Miyaura coupling reaction, a cornerstone
of modern drug discovery, to selectively substitute one of the bromine atoms.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an
organoboron compound (boronic acid or ester) and an organohalide. The catalytic cycle
involves three key steps: oxidative addition of the organohalide to a Pd(0) complex,
transmetalation of the organic group from boron to palladium, and reductive elimination to form
the new C-C bond and regenerate the Pd(0) catalyst. By controlling the stoichiometry, a mono-
substitution can be favored.

Workflow Visualization:
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Reaction Setup

)

Add 3,5-Dibromo-4-nitro-1H-pyrazole,
Boronic Acid, and Base to Flask

:

[Add Solvents (e.qg., Dioxane/WaterD

:

[Degas Mixture (Argon PurgeD

Reaction%xecution

@dd Pd Catalyst and Ligan(D

:

Heat to Reaction Temperature
(e.g., 90-100°C)

G/Ionitor Progress via TLC/LC-MS]

Work-up &lPurification

@ool and Quench ReactiorD

:

uneous Work-up & ExtractiorD

:

[Column Chromatographa

Isolate and Characterize Product

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura Coupling.
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Materials and Reagents:
e 3,5-Dibromo-4-nitro-1H-pyrazole (1.0 eq)
o Aryl or Heteroaryl Boronic Acid (1.1-1.2 eq)

o Palladium(ll) Acetate (Pd(OAc)z, 0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)4, 0.02-0.05 eq)

o Triphenylphosphine (PPhs) or other suitable ligand (if using Pd(OAc)z2)

o Potassium Carbonate (K2COs) or Sodium Carbonate (NazCOs3) (3.0 eq), aqueous solution
e 1 4-Dioxane or Dimethoxyethane (DME)

» Deionized Water

o Ethyl Acetate

 Brine (saturated NaCl solution)

e Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Naz2S0a)

 Silica Gel for column chromatography

e Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup
(Argon or Nitrogen)

Step-by-Step Experimental Procedure:

» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
condenser, add 3,5-Dibromo-4-nitro-1H-pyrazole (1.0 eq) and the aryl boronic acid (1.1

eq).

e Solvent and Base Addition: Add 1,4-dioxane (or DME) to the flask to create a solution or
suspension. Add a 2M aqueous solution of K2COs (3.0 eq). The typical solvent ratio is 4:1
dioxane:water.
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Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen)
for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.qg.,
Pd(PPhs)4, 0.03 eq). If using Pd(OACc)2, pre-mixing with a ligand like PPhs is often required.

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting
material. The reaction time can vary from 2 to 24 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with deionized water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the
desired mono-arylated product.

Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and Mass Spectrometry.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
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Problem

Possible Cause(s)

Suggested Solution(s)

No or Low Conversion

1. Inactive catalyst
(oxidized).2. Insufficient
degassing.3. Poor quality
boronic acid (decomposed).4.

Insufficient temperature.

1. Use fresh catalyst.2. Ensure
the system is thoroughly
purged with inert gas.3. Use
fresh, high-purity boronic
acid.4. Increase reaction
temperature, ensuring solvent
does not boil off.

Formation of Side Products

1. Di-substituted product
formation.2. Homocoupling of
the boronic acid.3.
Protodeboronation (loss of

boronic acid group).

1. Use a lower stoichiometry of
boronic acid (e.g., 1.05 eq).2.
Ensure rigorous
deoxygenation of the reaction
mixture.3. Use a stronger base

or different solvent system.

Difficult Purification

1. Co-elution of product with
starting material or
byproducts.2. Streaking on the

silica gel column.

1. Optimize the solvent system
for column chromatography; try
a different stationary phase if
necessary.2. Add a small
amount of acetic acid or
triethylamine to the eluent to
improve peak shape for acidic

or basic compounds.

Conclusion

3,5-Dibromo-4-nitro-1H-pyrazole stands out as a pre-functionalized and highly adaptable

scaffold for pharmaceutical synthesis. Its strategically placed bromine atoms provide access to
a vast chemical space through robust and well-established cross-coupling methodologies. The
insights and protocols presented here serve as a practical guide for researchers and scientists
to harness the full potential of this valuable intermediate, accelerating the design and synthesis
of next-generation therapeutics. Proper adherence to safety protocols is essential when
working with this and all related chemical reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational
Structural Considerations [frontiersin.org]

4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR
studies - PMC [pmc.ncbi.nim.nih.gov]

5. chemscene.com [chemscene.com]
6. scbt.com [scbt.com]

7. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N302 | CID 13707994 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. fishersci.com [fishersci.com]

9. fishersci.com [fishersci.com]

10. static.cymitquimica.com [static.cymitquimica.com]

11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
12. nbinno.com [nbinno.com]

To cite this document: BenchChem. [Use of 3,5-Dibromo-4-nitro-1H-pyrazole in
pharmaceutical intermediate synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012158#use-of-3-5-dibromo-4-nitro-1h-pyrazole-in-
pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b012158?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.mdpi.com/1420-3049/23/1/134
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667768/
https://www.chemscene.com/104599-36-2.html?productObj=CS-W006255
https://www.scbt.com/p/3-5-dibromo-4-nitro-1h-pyrazole-104599-36-2
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-4-nitro-1H-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-4-nitro-1H-pyrazole
https://www.fishersci.com/store/msds?partNumber=AC382960050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC131741000&productDescription=PYRAZOLE%2C+98%25+100GRPYRAZOLE%2C&vendorId=VN00032119&countryCode=US&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F776849.pdf
https://store.apolloscientific.co.uk/storage/msds/OR59445_msds.pdf
https://www.nbinno.com/article/other-organic-chemicals/chemical-versatility-3-5-dibromo-1h-pyrazole-synthesis-vh
https://www.benchchem.com/product/b012158#use-of-3-5-dibromo-4-nitro-1h-pyrazole-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b012158#use-of-3-5-dibromo-4-nitro-1h-pyrazole-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b012158#use-of-3-5-dibromo-4-nitro-1h-pyrazole-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/product/b012158#use-of-3-5-dibromo-4-nitro-1h-pyrazole-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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